4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a naphthyl group and a vinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable naphthyl-substituted alkene. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond. The reaction conditions generally include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the boron-containing intermediates .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial production methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.
Suzuki-Miyaura Coupling: Requires palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or sodium perborate under mild conditions.
Major Products
Hydroboration: Produces organoboranes which can be further converted to alcohols or other functional groups.
Suzuki-Miyaura Coupling: Yields biaryl or styrene derivatives.
Oxidation: Results in the formation of alcohols or phenols.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.
Material Science: Utilized in the preparation of advanced materials such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The boron atom in the dioxaborolane ring is electron-deficient, making it highly reactive towards nucleophiles. This reactivity is exploited in various coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A simpler boron-containing compound used in similar hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in Suzuki-Miyaura coupling reactions.
Catecholborane: A boron compound with similar reactivity but different structural features.
Uniqueness
4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a naphthyl group and a vinyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of transformations .
Properties
CAS No. |
149777-87-7 |
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Molecular Formula |
C18H21BO2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-naphthalen-1-ylethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,1-4H3/b13-12+ |
InChI Key |
YGJUCDURNWXFFM-OUKQBFOZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC3=CC=CC=C32 |
Purity |
95 |
Origin of Product |
United States |
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